molecular formula C7H7BrN4 B051731 Imidazo(1,2-a)pyrazin-8-amine, 3-bromo-N-methyl- CAS No. 117718-82-8

Imidazo(1,2-a)pyrazin-8-amine, 3-bromo-N-methyl-

Cat. No. B051731
M. Wt: 227.06 g/mol
InChI Key: IYPYESRWCUEMDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Imidazo(1,2-a)pyrazin-8-amine, 3-bromo-N-methyl- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound belongs to the class of imidazo[1,2-a]pyrazine derivatives and has a molecular formula of C8H8BrN5.

Scientific Research Applications

Imidazo(1,2-a)pyrazin-8-amine, 3-bromo-N-methyl- has been found to have potential applications in various fields of scientific research. It has been studied for its anticancer properties, and research has shown that it inhibits the growth of cancer cells by inducing apoptosis. It has also been found to have anti-inflammatory properties, and it has been studied for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis.

Mechanism Of Action

The mechanism of action of Imidazo(1,2-a)pyrazin-8-amine, 3-bromo-N-methyl- is not fully understood. However, research has shown that it inhibits the activity of certain enzymes that are involved in cell growth and proliferation. It has also been found to induce apoptosis in cancer cells, which is a process of programmed cell death.

Biochemical And Physiological Effects

Imidazo(1,2-a)pyrazin-8-amine, 3-bromo-N-methyl- has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis, and have anti-inflammatory properties. It has also been found to have an effect on the immune system, and it has been studied for its potential use in the treatment of autoimmune diseases.

Advantages And Limitations For Lab Experiments

One of the advantages of using Imidazo(1,2-a)pyrazin-8-amine, 3-bromo-N-methyl- in lab experiments is its potential therapeutic applications. It has been found to have anticancer and anti-inflammatory properties, which makes it a promising candidate for drug development. However, one of the limitations is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential.

Future Directions

There are several future directions for the study of Imidazo(1,2-a)pyrazin-8-amine, 3-bromo-N-methyl-. One of the directions is to further investigate its mechanism of action, which will help in optimizing its therapeutic potential. Another direction is to study its potential use in the treatment of autoimmune diseases, as it has been found to have an effect on the immune system. Additionally, research can be done to explore its potential use in combination with other drugs for the treatment of cancer and inflammatory diseases.
Conclusion:
In conclusion, Imidazo(1,2-a)pyrazin-8-amine, 3-bromo-N-methyl- is a chemical compound that has potential applications in various fields of scientific research. It has been studied for its anticancer and anti-inflammatory properties and has been found to have an effect on the immune system. However, its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential. Further research is needed to explore its potential use in drug development and the treatment of various diseases.

properties

CAS RN

117718-82-8

Product Name

Imidazo(1,2-a)pyrazin-8-amine, 3-bromo-N-methyl-

Molecular Formula

C7H7BrN4

Molecular Weight

227.06 g/mol

IUPAC Name

3-bromo-N-methylimidazo[1,2-a]pyrazin-8-amine

InChI

InChI=1S/C7H7BrN4/c1-9-6-7-11-4-5(8)12(7)3-2-10-6/h2-4H,1H3,(H,9,10)

InChI Key

IYPYESRWCUEMDJ-UHFFFAOYSA-N

SMILES

CNC1=NC=CN2C1=NC=C2Br

Canonical SMILES

CNC1=NC=CN2C1=NC=C2Br

Other CAS RN

117718-82-8

Origin of Product

United States

Synthesis routes and methods I

Procedure details

3,5-Dibromo-imidazo[1,2-a]pyrazine (D) (2.0 g, 7 mol) was added to 2M methylamine in THF (tetrahydrofuran) (100 ml, 30 eq.). The mixture was heated at 70° C. in sealed tube for 3 hr. The mixture was then cooled to rt, diluted with DCM (200 ml) and water (100 ml). The organic layer was washed with brine, dried and concentrated. The residue was purified on a silica gel column to give (3-bromo-imidazo[1,2-a]pyrazin-8-yl)-methyl-amine (yield 50%).
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Synthesis routes and methods II

Procedure details

A mixture of 1 g (3,6 mmol) of 3,5-dibromoimidazo[1,2-a]pyrazine in 9 ml of a 40% strength aqueous methylamine solution is maintained with stirring for 12 hours. After evaporation under reduced pressure and chromatography on a silica column eluted with ether, 0.33 g (Yld=40%) of 3-bromo-8-methylaminoimidazo[1,2-a]pyrazine (m.p. 139° C.) is obtained.
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Synthesis routes and methods III

Procedure details

(3-Bromo-imidazo[1,2-a]pyrazin-8-yl)-methyl-amine was prepared by a process analogous to that described in Example 2 starting from 3-bromo-8-chloro-imidazo[1,2-a]pyrazine and excess methylamine (33% weight in EtOH) at room temperature in EtOH.
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